1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one
Description
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-[2,5-di(propan-2-yl)pyrazol-3-yl]ethanone |
InChI |
InChI=1S/C11H18N2O/c1-7(2)10-6-11(9(5)14)13(12-10)8(3)4/h6-8H,1-5H3 |
InChI Key |
FDALDAHOKRIGHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Core Pyrazole Synthesis via Cyclocondensation
The 1,3-diisopropylpyrazole core is synthesized through cyclocondensation of hydrazine derivatives with diketones or β-ketoesters. For example:
- Reagents : 3,5-heptanedione and 2,2-diisopropylhydrazine.
- Conditions : Reflux in ethanol with catalytic acetic acid.
- Mechanism : The diketone reacts with hydrazine to form the pyrazole ring, with isopropyl groups introduced via pre-functionalized hydrazine.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Ethanol, 80°C, 12 h | 68% |
N-Alkylation for Isopropyl Substituents
After forming the pyrazole ring, isopropyl groups are introduced via alkylation:
- Reagents : Isopropyl iodide, potassium carbonate (K₂CO₃).
- Conditions : Acetonitrile, 20°C, 72 h.
- Selectivity : Sequential alkylation ensures substitution at N1 and N3 positions.
| Base | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| K₂CO₃ | Acetonitrile | 20 | 72 | 58% |
| NaH | THF | 0→25 | 24 | 42% |
Acetylation via Weinreb Amide Intermediate
The acetyl group is introduced at position 5 using a Weinreb amide approach:
- Carboxylic Acid to Amide : 1,3-Diisopropylpyrazole-5-carboxylic acid is converted to N-methoxy-N-methylamide using EDCI/HOBt.
- Grignard Reaction : Methylmagnesium bromide reacts with the amide to yield the ketone.
1,3-Diisopropylpyrazole-5-carboxylic acid → Weinreb amide → 1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one
| Step | Catalyst/Solvent | Yield |
|---|---|---|
| Amide Formation | EDCI, DCM | 85% |
| Grignard Acylation | THF, 0°C→RT | 73% |
Alternative Route: Suzuki Coupling
For functionalized precursors, a palladium-catalyzed Suzuki reaction attaches aryl/alkyl boronic acids to halogenated pyrazoles:
- Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄.
- Conditions : DMF/H₂O, 100°C, 2 h.
Example :
5-Bromo-1,3-diisopropylpyrazole + Isopropylboronic acid → 1,3-Diisopropylpyrazole (post-acetylation)
| Catalyst | Solvent System | Yield |
|---|---|---|
| Pd(dppf)Cl₂ | DMF/H₂O | 78% |
| Pd(PPh₃)₄ | Toluene/EtOH | 65% |
Purification and Characterization
- Column Chromatography : Silica gel with DCM/MeOH (95:5).
- Crystallization : Ethanol/water mixtures yield high-purity crystals.
- Analytical Data :
Chemical Reactions Analysis
1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles such as amines or thiols replace one of the substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., NH3). Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Scientific Research Applications
1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: In industrial applications, it serves as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, microbial growth, or metabolic processes, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Key Observations :
- Fluorinated Analogs : The heptafluoropropyl derivative (C₇H₅F₇N₂O) exhibits a higher molecular weight and distinct electronic properties due to fluorine’s electronegativity, which can influence binding affinity in biological systems .
Biological Activity
Chemical Structure
The structure of 1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one can be represented as follows:
Structural Features:
- Pyrazole Ring: A five-membered ring containing two nitrogen atoms.
- Substituents: Two isopropyl groups at positions 1 and 3, and an acetyl group at position 5.
General Biological Activity of Pyrazole Derivatives
While specific studies on 1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one are sparse, pyrazole derivatives have been documented to exhibit a variety of biological activities, including:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial and fungal strains. |
| Anti-inflammatory | Exhibits properties that can reduce inflammation in biological systems. |
| Anticancer | Some derivatives show cytotoxic effects on cancer cell lines. |
| Antitubercular | Potential activity against Mycobacterium tuberculosis. |
Antimicrobial Activity
Research has indicated that pyrazole derivatives can possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the isopropyl groups may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .
Anti-inflammatory Effects
In studies involving related pyrazole compounds, anti-inflammatory activity has been observed through inhibition of pro-inflammatory cytokines. The mechanism often involves modulation of signaling pathways such as NF-kB and MAPK . While direct studies on 1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one are lacking, its structural features suggest potential for similar effects.
Anticancer Properties
Several pyrazole derivatives have been evaluated for their anticancer potential. For example, compounds exhibiting structural similarities have shown cytotoxic effects against various cancer cell lines (e.g., MCF-7 and A549). The mechanism typically involves induction of apoptosis and cell cycle arrest . The specific arrangement of substituents in 1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one may also play a role in its potential anticancer activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[1,3-Bis(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one, and how can purity be validated?
- Methodology :
- Cyclization of α,β-unsaturated ketones with hydrazine derivatives under acidic conditions (e.g., acetic acid) yields pyrazoline intermediates, which are further functionalized .
- Alkylation of pyrazole precursors using propan-2-yl halides in the presence of a base (e.g., K₂CO₃) .
- Purification : HPLC or column chromatography (silica gel, hexane/ethyl acetate gradient) combined with NMR (¹H/¹³C) and FTIR for structural confirmation. Purity ≥95% is typically required for biological assays .
Q. How is the structural conformation of this compound characterized in crystallographic studies?
- Methodology :
- Single-crystal X-ray diffraction reveals flattened envelope conformations of the pyrazole ring, with deviations of up to 0.205 Å in substituent positions. Dihedral angles between aromatic rings (e.g., 70.3°–84.0°) indicate steric interactions .
- Key parameters :
| Parameter | Value Range | Technique | Reference |
|---|---|---|---|
| C–C bond length | 1.45–1.52 Å | X-ray | |
| Dihedral angle (aryl) | 70.3°–84.0° | X-ray | |
| NMR shifts (¹H) | δ 1.2–2.5 (alkyl) | 400 MHz NMR |
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Enzyme inhibition assays (e.g., COX-2, kinases) using fluorometric or colorimetric substrates. IC₅₀ values are calculated via dose-response curves .
- Receptor binding studies (e.g., GPCRs) with radiolabeled ligands and competitive displacement assays .
- Cytotoxicity screening in cancer cell lines (e.g., MTT assay), with IC₅₀ values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How do crystallographic data resolve ambiguities in substituent orientation for this compound?
- Methodology :
- Multi-molecule asymmetric units (e.g., three independent molecules in the unit cell) are analyzed to identify dominant conformers. For example, C9 substituent deviations of 0.078–0.205 Å suggest dynamic flexibility .
- Hydrogen-bonding networks (C–H⋯O/F interactions) and π-stacking (3.8–4.2 Å distances) stabilize the crystal lattice, clarifying substituent orientations .
- Comparison table :
| Molecule | Dihedral Angle (°) | Substituent Deviation (Å) |
|---|---|---|
| A | 70.3–72.7 | 0.078–0.099 |
| B | 74.73 | 0.205 |
| C | 76.1–84.0 | 0.099–0.205 |
| Source: |
Q. How can researchers address contradictions in biological activity data across studies?
- Methodology :
- Validate assay conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .
- Cross-reference techniques : Combine enzymatic assays with cellular uptake studies (e.g., LC-MS quantification of intracellular compound levels) .
- Statistical analysis : Use ANOVA to assess batch-to-batch variability in synthesized compounds, particularly in purity (>95% vs. <90%) .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Methodology :
- Stepwise optimization : Adjust stoichiometry (e.g., 1.2 equiv. of alkylating agent) and reaction time (e.g., 12–24 hrs for cyclization) .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Reaction conditions table :
| Step | Conditions | Yield Improvement |
|---|---|---|
| Cyclization | Acetic acid, 80°C, 8 hrs | 75% → 88% |
| Alkylation | K₂CO₃, DMF, 60°C, 12 hrs | 60% → 82% |
| Purification | Gradient HPLC (MeCN/H₂O) | Purity 95% → 99% |
| Source: |
Q. How do substituent modifications impact structure-activity relationships (SAR)?
- Methodology :
- Comparative SAR : Replace propan-2-yl groups with bulkier substituents (e.g., tert-butyl) to assess steric effects on receptor binding .
- Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, improving kinase inhibition but potentially increasing toxicity .
- SAR summary table :
| Substituent | Biological Activity (IC₅₀, µM) | Selectivity Ratio (Target/Off-target) |
|---|---|---|
| Propan-2-yl | 2.1 (COX-2) | 12:1 |
| 4-Fluorophenyl | 0.9 (Kinase X) | 8:1 |
| 3-Nitropropan-2-yl | 1.5 (Kinase Y) | 3:1 |
| Source: |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
